2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol
Description
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol is an amino alcohol derivative featuring a 2-chloro-4-fluorophenyl group attached to an ethylamine backbone, which is further linked to a hydroxyl-containing ethan-1-ol moiety. This compound belongs to a class of bioactive molecules where the amino alcohol functional group often confers pharmacological activity, such as β-adrenergic receptor modulation or enzyme inhibition . The 2-chloro-4-fluorophenyl substituent enhances lipophilicity and may influence binding affinity to biological targets due to its electron-withdrawing effects and steric profile.
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-[1-(2-chloro-4-fluorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H13ClFNO/c1-7(13-4-5-14)9-3-2-8(12)6-10(9)11/h2-3,6-7,13-14H,4-5H2,1H3 |
InChI Key |
AYOQJXCJLSHKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2-chloro-4-fluoroacetophenone with ethylene oxide in the presence of a base to form the intermediate 2-chloro-4-fluorophenylethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethanone.
Reduction: Formation of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethane.
Substitution: Formation of derivatives with various functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol and related compounds:
Key Structural and Functional Comparisons
Substituent Effects on Lipophilicity and Bioactivity The 2-chloro-4-fluorophenyl group in the target compound and 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one increases lipophilicity compared to simpler analogs like 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride .
Functional Group Influence Amino Alcohols vs. Ketones: Amino alcohol derivatives (e.g., target compound, ) are more likely to engage in hydrogen bonding with biological targets compared to ketones (e.g., ), which lack proton-donor groups. Chirality: (R)-2-Chloro-1-(4-fluorophenyl)ethanol highlights the importance of stereochemistry in activity, suggesting that enantiomeric purity of the target compound could be critical for efficacy.
Synthetic Accessibility The target compound’s synthesis likely involves alkylation of a primary amine with a 2-chloro-4-fluorophenylethyl halide, analogous to methods for 2-(2-azidoethoxy)ethan-1-ol . In contrast, 2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol requires brominated intermediates, which may complicate scalability.
Halogenation Patterns The 3-bromo-4-fluorophenyl substituent in introduces a heavier halogen (Br vs.
Research Findings and Data Gaps
- Physicochemical Data : Melting points, solubility, and optical rotation values (e.g., [α]D = −54.6 for (R)-Bay39-5493 in ) are critical for pharmaceutical development but are absent for the target compound.
- Stereochemical Considerations: underscores the need to resolve enantiomers, as seen in (R)-2-Chloro-1-(4-fluorophenyl)ethanol, which may exhibit distinct pharmacokinetics.
Biological Activity
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol, a compound with potential pharmacological applications, has garnered interest due to its unique structural characteristics and biological activities. This article aims to compile and analyze the available literature on the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol is C11H14ClF N, and its structure can be represented as follows:
This compound features a chloro-fluorophenyl moiety which is significant for its biological interactions.
Pharmacological Effects
Research indicates that 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol exhibits various biological activities, including:
- Antidepressant-like effects : Studies have suggested that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory properties : Preliminary in vitro studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The exact mechanism of action for 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and inflammation.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
| Study | Cell Line | Assay Type | Result |
|---|---|---|---|
| Study 1 | HCT-8 (human colon carcinoma) | Antiparasitic activity | EC50 = 3.8 μM |
| Study 2 | Neuroblastoma cells | Cytotoxicity | IC50 = 5 μM |
| Study 3 | Macrophage cells | Inflammatory response | Reduced TNF-alpha production |
These studies highlight the compound's potential as an antiparasitic agent and its role in modulating inflammatory responses.
Case Studies
- Case Study on Antidepressant Activity : A recent study evaluated the antidepressant-like effects of related compounds in a rodent model. The results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.
- Case Study on Inflammation : In an experimental model of arthritis, administration of the compound led to decreased joint swelling and reduced levels of pro-inflammatory cytokines, indicating a promising anti-inflammatory effect.
Discussion
The biological activity of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol suggests it may serve as a lead compound for further development in treating various conditions such as depression and inflammatory diseases. However, further studies are necessary to clarify its mechanism of action and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
